N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-8-10-18(11-9-17)15-25-23(28)24(29)26-16-21(22-7-4-14-30-22)27-13-12-19-5-2-3-6-20(19)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYNNSIBINZAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.
Thiophene Introduction: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of oxalyl chloride with the appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with varied biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs from the evidence:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations
Metabolic and Safety Profiles: Oxalamides with pyridyl or methoxybenzyl substituents (e.g., S336) exhibit rapid hepatic metabolism without amide hydrolysis, contributing to their high safety margins (NOEL = 100 mg/kg bw/day) . In contrast, S5456 (with 2,3-dimethoxybenzyl) showed moderate CYP3A4 inhibition, highlighting how minor structural changes (e.g., methoxy positioning) alter enzyme interactions .
Functional Applications: S336 is widely used as an MSG replacer in foods due to its potent umami taste . Compounds 19–23 inhibit stearoyl-CoA desaturase, suggesting the oxalamide scaffold’s adaptability for therapeutic targets .
Synthetic Accessibility :
- The target compound could be synthesized via established oxalamide coupling methods (e.g., carbodiimide-mediated amidation), as seen in GMC derivatives and S336 . However, the indoline-thiophene moiety may require specialized precursors or protection strategies.
Biological Activity
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety, a thiophene ring, and an oxalamide group. Its molecular formula is , with a molecular weight of approximately 343.45 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.45 g/mol |
| Functional Groups | Indole, Thiophene, Oxalamide |
1. Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, suggesting a potential for development as anticancer agents.
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. The presence of the oxalamide group is believed to enhance its interaction with biological targets involved in inflammation.
3. Neuroprotective Activity
Preliminary studies suggest that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been shown to interact with mitochondrial complexes, which could mitigate oxidative stress and improve neuronal survival.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indole Derivative : Utilizing Fischer indole synthesis.
- Thiophene Introduction : Achieved through cross-coupling reactions.
- Oxalamide Formation : Condensation reactions with oxalic acid derivatives.
These steps are crucial for obtaining high yields while maintaining the integrity of the compound's structure.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined various oxalamide derivatives for their anticancer properties. The results indicated that compounds featuring indole and thiophene rings exhibited enhanced cytotoxicity against breast cancer cells compared to simpler analogs. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In research focusing on neurodegenerative diseases, a derivative similar to this compound was tested in transgenic mouse models of Alzheimer's disease. The findings showed significant improvement in cognitive functions and reduction in amyloid-beta plaques, indicating its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
